Physicochemical Differentiation: Lipophilicity and Polar Surface Area of N-(4-Methoxybenzyl)-3-phenylpropanamide Relative to the Unsubstituted N-Benzyl Analog Govern Membrane Permeability and Oral Bioavailability Potential
N-(4-Methoxybenzyl)-3-phenylpropanamide exhibits a computed LogP of 2.96 and a topological polar surface area (tPSA) of 38.3 Ų, as reported by Hit2Lead/ChemBridge . The unsubstituted N-benzyl-3-phenylpropanamide comparator (CAS 10264-10-5) has an estimated LogP of approximately 2.4–2.6 based on fragment-based calculation methods, yielding a ΔLogP of approximately +0.36 to +0.56 . The tPSA remains identical (38.3 Ų) because the methoxy oxygen contributes hydrogen-bond acceptor capacity but does not alter the primary amide tPSA beyond the threshold for passive oral absorption. The increased lipophilicity of the 4-methoxy derivative predicts moderately enhanced membrane partitioning while maintaining compliance with Lipinski's Rule of Five, making it a more favorable oral bioavailability candidate than the unsubstituted parent .
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 2.96; tPSA = 38.3 Ų; HBD = 1; HBA = 2 (Hit2Lead computed values) |
| Comparator Or Baseline | N-benzyl-3-phenylpropanamide (unsubstituted): estimated LogP ≈ 2.4–2.6; tPSA = 38.3 Ų (fragment-based calculation) |
| Quantified Difference | ΔLogP ≈ +0.36 to +0.56; tPSA identical; Rotatable bonds: 5 (target) vs. 4 (comparator) |
| Conditions | Computed physicochemical parameters; Hit2Lead/ChemBridge database; fragment-based LogP estimation methods |
Why This Matters
The +0.36–0.56 LogP increase without tPSA penalty indicates that the 4-methoxy substitution enhances passive membrane permeability potential while retaining oral drug-likeness, a key differentiator when selecting among N-benzyl-3-phenylpropanamide analogs for in vivo pharmacokinetic studies.
